Benzyl (chlorosulfonyl)carbamate
Overview
Description
Synthesis Analysis
Benzyl (chlorosulfonyl)carbamate can be synthesized through the reaction of commercially available benzyl amines with chlorosulfonyl isocyanate (CSI), leading to sulfamoyl carbamates. These intermediates can further undergo Pd-C catalyzed hydrogenolysis to afford sulfamides. This method demonstrates the compound's role in generating novel benzylsulfamide analogs with significant inhibitory activity against carbonic anhydrase isoenzymes, showcasing its potential in medicinal applications (Göksu et al., 2014). Another approach involves the one-pot conversion of trimethylsilyl ethers into urethanes using chlorosulfonyl isocyanate, highlighting its versatility in organic synthesis (Dong et al., 2008).
Molecular Structure Analysis
The molecular structures of benzyl (chlorosulfonyl)carbamate derivatives have been characterized by extensive intra- and intermolecular hydrogen bonds. Such structural features contribute to the stability and reactivity of these compounds, underpinning their broad application spectrum (Siddiqui et al., 2008).
Chemical Reactions and Properties
Benzyl (chlorosulfonyl)carbamate derivatives engage in a variety of chemical reactions, including uncatalyzed Friedel-Crafts alkylation through reactive benzyl cations generated from N-sulfamoylcarbamates. This property allows for efficient alkylation of aromatic compounds in the absence of catalysts, demonstrating the compound's utility in organic transformations (Sefkow & Buchs, 2003).
Physical Properties Analysis
While specific physical data for benzyl (chlorosulfonyl)carbamate are not always reported, its solubility in organic solvents like benzene, dichloromethane, and THF indicates its suitability for various chemical reactions and formulations. It typically appears as a white solid, and its purity is commonly analyzed through NMR techniques (Trujillo, 2016).
Chemical Properties Analysis
The chemical reactivity of benzyl (chlorosulfonyl)carbamate facilitates the synthesis of a wide range of derivatives with significant biological and chemical activities. For instance, it serves as a key intermediate in the production of insecticidal benzoylphenylurea-S-carbamates, which demonstrate potent larvicidal activities against various pests. This illustrates the compound's importance in developing new pesticides with dual modes of action (Chen et al., 2007).
Scientific Research Applications
It shows strong inhibition of butyrylcholinesterase, with several compounds more active than clinically used rivastigmine (Magar et al., 2021).
It is a key reagent for the synthesis of modified Burgess reagents and can be synthesized using benzyl alcohol and chlorosulfonyl isocyanate (Trujillo, 2016).
Novel benzylsulfamides derived from it show nanomolar inhibition against carbonic anhydrase I and II, indicating potential pharmacological applications (Göksu et al., 2014).
It is used in the synthesis of 5-oxazolecarbamates, leading to substituted N-acylaminoamides (Dewynter et al., 2000).
It enables uncatalyzed Friedel-Crafts alkylation of aromatic compounds through reactive benzyl cations generated from N-sulfamoylcarbamates (Sefkow & Buchs, 2003).
A new system for aminohalogenation of β-nitrostyrenes using benzyl carbamate and N-chlorosuccinimide reduces reaction time and improves efficiency (Ji et al., 2011).
Organic single crystal benzyl carbamate has potential applications in various industries due to its crystalline perfection (Solanki et al., 2015).
It is used in the stereoselective amination of chiral benzylic ethers, leading to the total synthesis of (+)-sertraline, a potent antidepressant (Lee et al., 2011).
The compound allows for selective inversion or retention of benzylic carbamates with arylboronic esters, controlling absolute stereochemistry with an achiral catalyst (Harris et al., 2013).
Ethyl chlorocarbamate oxidizes monosubstituted benzyl alcohols, producing benzaldehyde (Jain & Banerji, 1988).
Safety And Hazards
Future Directions
properties
IUPAC Name |
benzyl N-chlorosulfonylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c9-15(12,13)10-8(11)14-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSYQDOKTDVISP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20565888 | |
Record name | Benzyl (chlorosulfonyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20565888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (chlorosulfonyl)carbamate | |
CAS RN |
89979-13-5 | |
Record name | Phenylmethyl N-(chlorosulfonyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89979-13-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl (chlorosulfonyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20565888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | benzyl N-(chlorosulfonyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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